molecular formula C24H21N5O4 B609108 MK-8617 CAS No. 1187990-87-9

MK-8617

Cat. No.: B609108
CAS No.: 1187990-87-9
M. Wt: 443.5 g/mol
InChI Key: WXLPERVDMILVIF-UHFFFAOYSA-N
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Description

MK-8617 is an orally active compound known for its role as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of anemia and other conditions related to hypoxia .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

MK-8617 interacts with hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), inhibiting PHD1, PHD2, and PHD3 with IC50 values of 1.0 nM, 1.0 nM, and 14 nM respectively . It does not significantly inhibit the cytochrome p450 enzymes in vitro .

Cellular Effects

This compound has been shown to have dose-dependent effects on renal fibrosis in chronic kidney disease mice . High-dose this compound treatment could significantly enhance tubulointerstitial fibrosis (TIF), a condition characterized by excessive accumulation of extracellular matrix proteins in the renal interstitium .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the HIF-1α-KLF5-TGF-β1 signaling pathway . High-dose this compound treatment could significantly increase the expression level of Krüppel-like factor 5 (KLF5) in the proximal tubular cells, which could be transcriptionally regulated by HIF-1α .

Temporal Effects in Laboratory Settings

This compound exhibits minimal metabolic turnover in liver microsomes from rat, dog, and monkey, but significant turnover in human liver microsomes . This suggests that the effects of this compound may change over time in laboratory settings due to metabolic processes.

Dosage Effects in Animal Models

In animal models, this compound was administered by oral gavage once daily for up to 12 weeks at doses of 1.5, 5, and 12.5 mg/kg . The study demonstrated dose-dependent biphasic effects of this compound on renal fibrosis in chronic kidney disease mice .

Metabolic Pathways

It is known that this compound inhibits the activity of HIF PHD1-3, which are key enzymes in the cellular response to hypoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-8617 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This involves the optimization of reaction conditions, purification processes, and quality control measures. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MK-8617 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

MK-8617 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-8617 is unique due to its specific inhibitory profile and oral bioavailability. It has shown promising results in preclinical studies, particularly in its ability to induce erythropoiesis and improve outcomes in hypoxia-related conditions .

Properties

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]-6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-32-17-9-5-15(6-10-17)21(16-7-11-18(33-2)12-8-16)27-23(30)19-14-25-22(28-24(19)31)20-4-3-13-26-29-20/h3-14,21H,1-2H3,(H,27,30)(H,25,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLPERVDMILVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187990-87-9
Record name MK-8617
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187990879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8617
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39RRC0G27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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